Carbonic Anhydrase hCA IX Inhibition: 6,8-Dichloro vs. 6,8-Dimethyl and 6-Chloro Substitution Effects
In the Angeli et al. (2021) study, the unsubstituted parent compound 5a exhibited hCA IX Ki = 16.6 nM. Introduction of a single 6-Cl substituent (compound 5i) reduced hCA IX inhibitory potency approximately threefold relative to 5a [1]. The 6,8-dimethyl analog (5h) showed hCA IX Ki = 22.5 nM, while the 5,8-dimethyl regioisomer exhibited hCA IX Ki = 22.5 nM as well, both superior to the reference drug acetazolamide (AAZ, Ki = 25.7 nM) [1]. The target compound, bearing 6,8-dichloro substitution, combines two electron-withdrawing chlorine atoms at the positions where methyl groups (electron-donating) were tolerated in 5h. Based on the additive negative effect of 6-Cl on hCA IX activity observed for 5i, and the distinct electronic environment created by dichloro vs. dimethyl substitution, the 6,8-dichloro compound is predicted to exhibit a differentiated hCA IX inhibition profile compared to both 5h (6,8-dimethyl) and 5i (6-chloro) [1].
| Evidence Dimension | hCA IX inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured in published literature; predicted to differ from 6,8-dimethyl analog based on divergent electronic effects |
| Comparator Or Baseline | 5a (unsubstituted): hCA IX Ki = 16.6 nM; 5h (6,8-dimethyl): hCA IX Ki = 22.5 nM; 5i (6-chloro): ~3-fold less active than 5a; AAZ: Ki = 25.7 nM |
| Quantified Difference | 6-Cl mono-substitution reduces hCA IX activity ~3-fold vs. unsubstituted 5a; effect of 6,8-dichloro substitution pattern not directly quantified |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms hCA I, II, IX, XII; phenol red indicator; 20 mM HEPES buffer, pH 7.4 |
Why This Matters
A procurement decision between 6,8-dichloro and 6,8-dimethyl (5h) or 6-chloro (5i) analogs depends on whether electron-withdrawing or electron-donating substituents better suit the target isoform selectivity profile; the dichloro variant offers a distinct electronic pharmacophore not represented by existing published analogs.
- [1] Angeli A, et al. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Int J Mol Sci. 2021;22(10):5082. doi:10.3390/ijms22105082. View Source
